Ergotoxine
Description
Structure
2D Structure
Properties
CAS No. |
8006-25-5 |
|---|---|
Molecular Formula |
C28H33N5O5 |
Molecular Weight |
519.6 g/mol |
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R)-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C28H33N5O5/c1-15(2)27(26(36)33-14-23(34)32-9-5-8-22(32)28(33,37)38-27)30-25(35)17-10-19-18-6-4-7-20-24(18)16(12-29-20)11-21(19)31(3)13-17/h4,6-7,10,12,15,17,21-22,29,37H,5,8-9,11,13-14H2,1-3H3,(H,30,35)/t17-,21-,22+,27-,28+/m1/s1 |
InChI Key |
XLMJRFCCCWFQRE-SJRQCXNHSA-N |
SMILES |
CC(C)C1(C(=O)N2CC(=O)N3CCCC3C2(O1)O)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C |
Isomeric SMILES |
CC(C)[C@@]1(C(=O)N2CC(=O)N3CCC[C@H]3[C@@]2(O1)O)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C |
Canonical SMILES |
CC(C)C1(C(=O)N2CC(=O)N3CCCC3C2(O1)O)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C |
Other CAS No. |
59630-30-7 8006-25-5 |
Synonyms |
ergotoxin ergotoxine |
Origin of Product |
United States |
Molecular and Cellular Pharmacodynamics of Ergotoxine Components
Receptor Binding and Interaction Profiles
The pharmacological complexity of ergotoxine's constituents stems from their structural similarity to endogenous neurotransmitters such as dopamine (B1211576), norepinephrine, and serotonin (B10506). This resemblance allows them to bind to a wide array of dopaminergic, adrenergic, and serotonergic receptors, often with high affinity. nih.gov The tetracyclic ergoline (B1233604) ring system, a common feature of these alkaloids, is a key determinant of this broad receptor interaction profile.
Affinity for Neurotransmitter Receptors (Dopaminergic, Adrenergic, Serotonergic)
The components of this compound exhibit a broad spectrum of affinities for dopaminergic, adrenergic, and serotonergic receptors. Their interaction with these receptors is complex, as they can act as agonists, partial agonists, or antagonists. nih.gov This multifaceted activity contributes to their wide range of physiological effects.
Dopaminergic Receptors: this compound constituents, particularly their dihydrogenated forms, have been shown to interact directly with both D1 and D2 dopamine receptor subtypes. nih.gov Ergocryptine's dopaminergic activity is principally mediated through its interaction with D2-type receptors. nih.gov Functional assays have demonstrated that ergocristine (B1195469) and ergocryptine can stimulate the release of dopamine from nerve endings. nih.gov Dihydroergocornine, dihydroergocristine (B93913), and dihydro-alpha-ergokryptine have been shown to stimulate cyclic AMP formation, a D1 receptor-mediated response, and inhibit electrically evoked acetylcholine (B1216132) release, a D2 receptor-mediated response. nih.gov
Adrenergic Receptors: The this compound alkaloids demonstrate a notable affinity for α-adrenergic receptors. nih.gov In silico studies have shown that ergocristine has a strong binding affinity for the alpha-2A adrenergic receptor. nih.gov Functional studies on the dihydrogenated derivatives of this compound components reveal that they can act as antagonists at both α1 and α2-adrenoceptors. nih.gov
Serotonergic Receptors: The structural similarity of the ergoline ring to serotonin results in significant interactions with various serotonin (5-HT) receptor subtypes. mdpi.com In silico molecular docking studies have predicted a high binding affinity of ergocristine for the 5-HT2A receptor. nih.gov The interactions with serotonergic receptors are complex, with the potential for both agonistic and antagonistic effects depending on the specific receptor subtype and the tissue context. Ergotamine, a related ergot alkaloid, is known to be a partial agonist at 5-HT2 receptors. nih.gov
Interactive Data Table: Binding Affinities of this compound Components
Below is a summary of reported binding affinities and functional potencies. Note that the data is derived from various study types (in vitro radioligand binding, in silico docking, and functional assays) and may not be directly comparable.
| Compound | Receptor Family | Receptor Subtype | Affinity/Potency (Value) | Assay Type |
| Ergocristine | Serotonergic | 5-HT2A | -10.2 kcal/mol | In silico Docking |
| Ergocristine | Adrenergic | α2A | -10.3 kcal/mol | In silico Docking |
| Ergocristine | Dopaminergic | D2-like | EC50: ~30 µM | Dopamine Release |
| α-Ergocryptine | Dopaminergic | D2-like | EC50: ~30 µM | Dopamine Release |
EC50 values for dopamine release indicate the concentration for 50% of the maximal effect in a functional assay, not a direct measure of binding affinity (Ki or Kd). Binding energy from in silico studies provides an estimate of binding affinity, with more negative values indicating stronger binding.
Agonistic and Antagonistic Modulations of Receptor Activity
The this compound components can produce a complex pattern of receptor modulation, acting as agonists at some receptors and antagonists at others. This "mixed agonism-antagonism" is a hallmark of many ergot alkaloids. nih.gov
At dopamine receptors, the dihydrogenated derivatives of ergocornine (B135324) and ergocryptine demonstrate agonistic properties, stimulating receptor activity. In contrast, dihydroergocristine behaves as an antagonist, blocking the receptor's response. nih.gov This dual functionality within the same compound class highlights the subtle structural determinants of ligand efficacy.
In the adrenergic system, the dihydrogenated components of this compound generally act as antagonists at both α1 and α2-adrenoceptors. nih.gov Their interaction with α1-adrenoceptors appears to be non-competitive, while their antagonism at α2-adrenoceptors is competitive. nih.gov
The modulation of serotonergic receptors is equally complex. Related ergot alkaloids like ergotamine exhibit partial agonism at 5-HT2 receptors. nih.gov The specific agonistic or antagonistic profile of each this compound component at various 5-HT subtypes is an area of ongoing research.
Methodologies for Receptor Binding Studies
The characterization of the interactions between this compound components and neurotransmitter receptors relies on a combination of in vitro and in silico methodologies.
Radioligand binding assays are a cornerstone for studying drug-receptor interactions. These in vitro techniques utilize a radioactively labeled ligand (a "radioligand") that binds with high affinity and specificity to the receptor of interest. By measuring the displacement of this radioligand by an unlabeled compound (such as an this compound component), the affinity of the unlabeled compound for the receptor can be determined. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
These assays can be performed on preparations of cell membranes that are rich in the target receptors. The separation of the receptor-bound radioligand from the unbound radioligand is a critical step, often achieved through rapid filtration. The radioactivity of the filter-bound material is then quantified to determine the extent of binding.
Computational, or in silico, methods have become increasingly valuable for predicting and understanding ligand-receptor interactions. Molecular docking is a key in silico technique that simulates the binding of a ligand to the three-dimensional structure of a receptor. nih.gov
This method uses scoring functions to estimate the binding energy of different ligand poses within the receptor's binding site. A lower binding energy generally indicates a more favorable and stable interaction. nih.gov These computational models can provide valuable insights into the specific amino acid residues involved in the binding and can help to explain the observed affinities and selectivities of different ligands. For example, in silico docking has been used to predict the binding affinities of ergocristine and its epimer, ergocristinine (B1242015), to the 5-HT2A and alpha-2A adrenergic receptors. nih.gov
Cellular Mechanisms Beyond Direct Receptor Activation (In vitro and Animal Models)
Modulation of Cellular Secretion Processes (e.g., Prolactin Release Inhibition)
A significant cellular action of this compound components is their profound inhibitory effect on prolactin secretion from the anterior pituitary gland. This action is primarily mediated by the dopaminergic agonist properties of the alkaloids, particularly at D2 receptors on lactotroph cells.
Early studies using radioimmunoassays in female rats demonstrated that ergocornine and ergocristine markedly lower serum prolactin levels. nih.gov This effect was observed to be rapid, occurring within an hour of administration, and could persist for up to 24 hours at higher doses. nih.gov The inhibitory action is potent enough to block the natural pro-oestrous surge of prolactin without disrupting the oestrous cycle and can suppress prolactin increases induced by substances like oestradiol benzoate (B1203000) and perphenazine. nih.gov
Further investigations into the mechanism of action suggest a direct effect on the pituitary gland. nih.gov Studies on cultured pituitary glands have shown that ergocornine and the semi-synthetic derivative 2-bromo-α-ergocryptine directly inhibit prolactin secretion. nih.gov Evaluation of pituitary prolactin concentration in rats treated with ergocornine indicates that the primary mechanism is the inhibition of prolactin release, rather than a depletion of pituitary stores. nih.gov This targeted action on pituitary lactotrophs underscores a key cellular mechanism of this compound's components that is independent of their effects on other systems. A dopamine agonist, ergocryptine, was found to inhibit the basal release of α-MSH from cultured melanocytes of fetal and neonatal rats. taylorandfrancis.com
Investigation of Cytotoxic Effects in Non-Human and Cancer Cell Lines (e.g., Jurkat, HeLa, HepG2, HT-29)
Recent research has unveiled the cytotoxic potential of ergot alkaloids against various cancer cell lines, suggesting a mode of action that extends beyond receptor-mediated signaling and into the realm of apoptosis and cell viability.
Studies have demonstrated that several ergot alkaloids induce apoptosis in human primary cells and exhibit cytotoxic effects in cancer cell lines. researchgate.net For instance, investigations involving human liver cancer (HepG2) and colon adenocarcinoma (HT-29) cell lines have confirmed that ergot alkaloids can induce apoptotic effects. researchgate.net The cytotoxic activity of these compounds does not appear to be linked to classical mechanisms of drug resistance, such as the expression of P-glycoprotein/MDR1 or mutations in common oncogenes and tumor suppressor genes like EGFR, RAS, and TP53. nih.gov This suggests that ergot alkaloids may represent a class of compounds capable of bypassing conventional drug resistance pathways in cancer cells. nih.gov
The cytotoxic effects appear to be correlated with the accumulation of these alkaloids within the cells. researchgate.net While specific IC50 values for all this compound components across the full panel of Jurkat, HeLa, HepG2, and HT-29 cells are not uniformly available in the literature, the existing data indicates a clear cytotoxic potential, particularly for peptide ergot alkaloids.
Interactive Data Table: Cytotoxicity of Ergot Alkaloids in Cancer Cell Lines
This table summarizes findings on the cytotoxic effects of ergot alkaloids on various cancer cell lines.
| Ergot Alkaloid | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| General Ergot Alkaloids | HepG2 (Human Liver Cancer) | Induction of apoptosis | researchgate.net |
| General Ergot Alkaloids | HT-29 (Human Colon Adenocarcinoma) | Induction of apoptosis | researchgate.net |
| Ergotamine | HepG2 and HT-29 | Weak toxic effect observed | researchgate.net |
| 1-Propylagroclavine tartrate (Synthetic Ergot Alkaloid) | NCI-60 Human Tumor Cell Line Panel | Demonstrated the strongest cytotoxicity among six tested ergot alkaloids | nih.gov |
Cellular Uptake, Accumulation, and Membrane Permeability Studies of Ergot Alkaloids
The cellular activity of this compound components is intrinsically linked to their ability to traverse cellular membranes and accumulate within cells. Studies have shown that these alkaloids, particularly the peptide-based ones, can penetrate cells and tissues.
Research using in vitro models of the blood-brain barrier, such as primary porcine brain endothelial cells, has demonstrated that ergot alkaloids like ergotamine and ergocristine can cross this barrier in significant quantities within a few hours. nih.govnih.gov This permeability is crucial for their central nervous system effects. The uptake of dihydrogenated this compound (DH-ergotoxine) has been observed in various parts of the cat brain, with a notable localization in the synaptosomal fraction, suggesting accumulation at nerve terminals. nih.gov
Cellular accumulation appears to be a key factor in the cytotoxic effects of these compounds. researchgate.net Studies have shown a correlation between the concentration of ergot alkaloids in the cell lysate and their cytotoxic activity. researchgate.net This suggests that once inside the cell, these compounds can interfere with vital cellular processes, leading to apoptosis. The exact mechanisms of cellular uptake can vary, with some evidence pointing towards active transport processes for certain ergot alkaloids. nih.gov
Stereochemical Influence on Cellular Activity (R- vs. S-Epimers)
The stereochemistry at the C-8 position of the ergoline ring system is a critical determinant of the biological activity of ergot alkaloids. This gives rise to two series of isomers: the R-epimers (ending in "-ine," e.g., ergocristine) and the S-epimers (ending in "-inine," e.g., ergocristinine).
Historically, the R-epimers have been considered the biologically active forms, primarily due to their higher affinity for biogenic amine receptors. nih.gov The S-epimers were often regarded as inactive or only weakly active. nih.gov However, recent research has challenged this view, revealing that S-epimers possess their own distinct and significant biological activities.
While R-epimers are more potent in terms of receptor-mediated effects, S-epimers have been shown to accumulate to a greater extent in cells. researchgate.net This differential accumulation is linked to cytotoxic effects, with some studies suggesting that the cytotoxicity is primarily attributed to the S-epimers. researchgate.net For example, ergocristinine has been found to accumulate more than ergocristine in both HepG2 and HT-29 cancer cell lines. researchgate.net Furthermore, ergocristinine has been identified as a potent substance that can accumulate in blood-brain barrier endothelial cells, potentially weakening the barrier's function. nih.gov
Advanced Analytical Chemistry and Structural Elucidation of Ergotoxine Complex
Historical Context of Structural Elucidation
The journey to fully characterizing the ergotoxine complex was a lengthy and complex process, marked by the inherent difficulties of working with large, intricate natural products.
Initially, "this compound" was believed to be a single, pure compound. nih.gov However, researchers soon discovered that it was, in fact, a mixture of several closely related alkaloids. This realization presented the first major hurdle: the separation of these components. The alkaloids within the this compound complex—ergocristine (B1195469), ergocryptine (itself a mixture of α- and β-isomers), and ergocornine (B135324)—possess very similar chemical structures and physical properties, making their separation by classical chemical methods exceedingly difficult. nih.gov
A significant challenge in the structural determination of these peptide alkaloids is their susceptibility to isomerization. The chiral center at the C-8 position of the lysergic acid moiety is prone to epimerization, especially in the presence of heat or in polar solvents, converting the biologically active "-ine" forms to their inactive "-inine" isomers. nih.gov This instability complicated purification and characterization efforts, as it was often difficult to ascertain whether an isolated compound was a true natural product or an artifact of the isolation process. The complex peptide side chain, composed of three amino acids linked to the lysergic acid core, further compounded the difficulty of structural analysis in an era before the advent of modern spectroscopic techniques.
A key breakthrough in understanding the structure of the this compound alkaloids, and ergopeptines in general, was the elucidation of their unique cyclol structure. nih.govnih.govmdpi.com This distinctive feature, not commonly found in other naturally occurring molecules, is a bicyclic system formed within the tripeptide moiety. researchgate.net It results from an intramolecular reaction where the α-hydroxy group of the amino acid adjacent to the lysergic acid portion of the molecule reacts with the carboxyl group of the proline residue. nih.gov
This complex arrangement was deduced through a combination of chemical degradation studies and, later, confirmed by spectroscopic methods. Early research involved hydrolyzing the alkaloids and identifying the constituent amino acids and lysergic acid. slideshare.net However, the way these components were linked together, particularly the formation of the cyclol bridge, required careful interpretation of chemical reactivity and fragmentation patterns. The discovery of this unique structural motif was a pivotal moment in alkaloid chemistry, highlighting a novel biosynthetic pathway and a previously unknown structural class. nih.govresearchgate.net
Chromatographic Separation and Quantification Techniques
Modern analytical chemistry has provided a suite of powerful tools for the separation and quantification of the this compound complex, overcoming the challenges faced by early researchers.
High-performance liquid chromatography (HPLC) and its more recent evolution, ultra-high-performance liquid chromatography (UHPLC), are the cornerstones of modern ergot alkaloid analysis. nih.govnih.govfrontiersin.org These techniques offer the high resolution necessary to separate the individual components of the this compound complex and their respective "-inine" epimers.
Reversed-phase chromatography is the most common approach, typically utilizing C8 or C18 stationary phases. mdpi.com The separation is often performed using a gradient elution with a mobile phase consisting of an aqueous buffer (such as ammonium (B1175870) carbonate or ammonium acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govmdpi.com Maintaining an alkaline pH is often preferred to ensure the stability of the epimers and improve chromatographic peak shape. nih.govmdpi.com
Detection Methods:
UV Detection: Ultraviolet (UV) detection is a straightforward method for the detection of ergot alkaloids, which exhibit characteristic absorbance maxima. Ergopeptines generally have a UV maximum around 310 nm. mdpi.com While useful, UV detection can lack the sensitivity and selectivity required for trace analysis in complex matrices. frontiersin.org
Fluorescence Detection (FLD): Many ergot alkaloids are naturally fluorescent, making FLD a highly sensitive and selective detection method. nih.govmdpi.com This technique offers significantly lower detection limits compared to UV, which is advantageous for food safety and pharmaceutical quality control applications. frontiersin.org
Mass Spectrometry (MS/MS): The coupling of HPLC or UHPLC with tandem mass spectrometry (MS/MS) has become the gold standard for the analysis of ergot alkaloids. nih.govnih.govmdpi.com This powerful combination provides not only high sensitivity and selectivity but also structural confirmation of the analytes. The use of techniques like electrospray ionization (ESI) allows for the generation of protonated molecular ions, which can then be fragmented to produce characteristic product ions for unequivocal identification and quantification. mdpi.com UHPLC-MS/MS methods are capable of detecting individual ergot alkaloids at levels as low as the nanogram per gram (ng/g) range. nih.govnih.govresearchgate.net
| Parameter | Ergocornine | Ergocristine | α-Ergocryptine | Ergosine | Ergotamine |
| LOD (ng/g) | 0.10 | 0.17 | 0.03 | 0.05 | 0.03 |
| LOQ (ng/g) | 0.5 | 0.5 | 0.1 | 0.1 | 0.1 |
| Linearity (r²) | >0.99 | >0.99 | >0.99 | >0.99 | >0.99 |
| Performance characteristics of a UHPLC-MS/MS method for the quantification of major ergot alkaloids. Data sourced from a study on cereal-based baby food. nih.gov |
Thin-layer chromatography (TLC) serves as a valuable tool for the qualitative and semi-quantitative analysis of the this compound complex. nih.gov It is a cost-effective and rapid method for screening samples for the presence of ergot alkaloids and for monitoring the progress of chemical reactions or purification procedures. pakbs.org
For the separation of ergot alkaloids, silica (B1680970) gel plates are commonly used as the stationary phase. pakbs.org A variety of mobile phase systems have been developed, often consisting of a mixture of organic solvents. For example, a mixture of chloroform, propanediol, and water has been used for the separation of ergot alkaloids. pakbs.org Detection is typically achieved by observing the plates under UV light, where the alkaloids appear as fluorescent spots. The spots can also be visualized by spraying with a reagent such as van Urk's reagent, which produces characteristic colored spots for indole-containing compounds. frontiersin.org While not as precise as HPLC for quantification, densitometric analysis of TLC plates can provide semi-quantitative results. nih.gov
Gas chromatography (GC) is generally not a suitable technique for the direct analysis of the this compound complex. nih.govmdpi.com The constituent alkaloids are large, non-volatile, and thermally labile peptide molecules. nih.gov Direct injection into a hot GC inlet would lead to decomposition rather than volatilization, making analysis impossible.
While GC-MS has been successfully applied to the analysis of smaller, more stable ergot alkaloids like lysergic acid amides, this requires a chemical derivatization step to increase their volatility and thermal stability. nih.gov Common derivatization techniques include silylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. nih.gov However, the complexity and size of the peptide side chain in the this compound alkaloids make effective and complete derivatization challenging. The harsh conditions often required for derivatization can also lead to the degradation of these sensitive molecules. Therefore, due to these inherent limitations, liquid chromatography-based methods remain the preferred approach for the analysis of the this compound complex. mdpi.com
Spectroscopic and Immunological Detection Methods
Following extraction and cleanup, various analytical techniques are employed for the detection and quantification of the this compound complex. These methods range from rapid screening assays to highly specific instrumental techniques.
Historically, colorimetric assays were the primary methods for ergot alkaloid detection. The most well-known is the Van Urk test , which utilizes p-dimethylaminobenzaldehyde (p-DMAB) as a reagent. oxfordreference.comresearchgate.net In the presence of concentrated sulfuric acid, p-DMAB reacts with the indole (B1671886) moiety of the ergoline (B1233604) ring structure to produce a characteristic blue or purple color. karger.comapsnet.org The intensity of this color, which can be measured quantitatively using a spectrophotometer at a wavelength of approximately 550 nm, is proportional to the concentration of the alkaloids. karger.comjst.go.jp
Modifications to the original Van Urk reagent, such as the addition of ferric chloride, were introduced to accelerate color formation. karger.com While sensitive, a significant limitation of this method is its lack of specificity. The reagent reacts with any compound containing an indole structure, potentially leading to false positives from substances like tryptophan. nih.gov Crucially, the Van Urk test cannot distinguish between the biologically active C-8 (R)-isomers (-ine forms) and their less active C-8 (S)-isomers (-inine forms). karger.com Another novel spectrophotometric method involves the use of ninhydrin, which reacts with ergot alkaloids to produce a distinct chromophore that can be quantitatively measured. carta-evidence.org
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological method for the rapid screening of ergot alkaloids in various commodities. mdpi.comresearchgate.net These assays are typically based on a competitive format (CI-ELISA), where the ergot alkaloids in the sample compete with a known amount of enzyme-labeled alkaloid for binding to a limited number of specific antibody sites, usually immobilized on a microplate. nih.govsci-hub.box The amount of color produced by the enzyme's substrate is inversely proportional to the concentration of the alkaloid in the sample.
ELISA offers several advantages, including high sensitivity (detecting alkaloids at the ng/g level), speed (allowing for the analysis of many samples simultaneously), and cost-effectiveness, as it does not require sophisticated analytical equipment. nih.govsci-hub.box This makes it an excellent tool for primary screening in production and diagnostic settings. mdpi.comnih.gov
However, ELISA also has limitations. The specificity of the assay depends heavily on the antibody used. Some antibodies may be highly specific to a single alkaloid, while others may exhibit broad cross-reactivity, detecting a range of structurally similar ergot alkaloids. nih.govpickeringlabs.com This cross-reactivity can sometimes lead to an overestimation of the total alkaloid content compared to chromatographic methods. pickeringlabs.comnih.gov Furthermore, ELISA is generally considered a semi-quantitative or qualitative screening tool and cannot differentiate between the -ine and -inine epimers. researchgate.netwur.nl Therefore, positive results from ELISA screening typically require confirmation by a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comwur.nl
Ergot alkaloids containing the Δ9,10 double bond in their ergoline ring system exhibit natural fluorescence. researchgate.net This intrinsic property is exploited in advanced spectroscopic detection methods, most notably High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). This technique offers high sensitivity and selectivity for the quantification of fluorescent ergot alkaloids. Typical excitation wavelengths are around 310-325 nm, with emission measured at approximately 445 nm. researchgate.net
While two-dimensional fluorescence spectroscopy is a powerful technique for analyzing complex mixtures of fluorescent compounds, its direct application to the this compound complex is less commonly reported than HPLC-FLD. However, the principles are relevant. By collecting an emission spectrum over a range of excitation wavelengths, a three-dimensional excitation-emission matrix (EEM) can be generated, providing a detailed "fingerprint" of the fluorescent components. This could potentially be used to resolve overlapping spectra from different ergot alkaloids and matrix components, enhancing selectivity. The coupling of fluorescence detection with chromatographic separation in HPLC-FLD remains the more prevalent and validated approach for routine analysis.
Challenges in Analytical Method Development: Stability and Isomerization of Ergot Alkaloids
A primary challenge in the analytical chemistry of ergot alkaloids is their inherent instability and propensity for isomerization, specifically epimerization at the C-8 position. researchgate.net The biologically active forms possess the (R)-configuration at this chiral center (e.g., ergotamine), designated with the suffix "-ine". These can readily convert to their corresponding (S)-configuration diastereomers (e.g., ergotaminine), designated with the suffix "-inine", which are generally considered less toxic. researchgate.netacs.org
This epimerization is a reversible reaction that can be influenced by several factors, including solvent, pH, temperature, and time. researchgate.netresearchgate.netnih.gov The reaction is particularly facilitated in acidic or alkaline aqueous solutions and in protic organic solvents like methanol. mdpi.comresearchgate.net For example, storage of cereal extracts at 4°C for 14 days can result in significant epimerization, especially for ergocornine, ergocryptine, and ergocristine. nih.gov Studies have shown that the choice of solvent significantly impacts stability; long-term storage at room temperature is best achieved in chloroform, which shows minimal epimerization, whereas storage in acetonitrile, a common HPLC solvent, should be at -20°C or below. researchgate.netepa.gov
This instability poses significant challenges for analytical method development:
Standard Preparation and Storage: The purity and integrity of analytical standards must be carefully monitored. Standards should be stored at low temperatures (-20°C or below) in appropriate non-protic solvents to minimize degradation and epimerization. mdpi.comresearchgate.net
Sample Extraction and Handling: Extraction conditions must be optimized to prevent artificially altering the native epimeric ratio in the sample. This often involves using neutral or slightly alkaline extraction solvents and minimizing analysis time. nih.govmdpi.com Extracts should ideally be analyzed on the same day they are prepared or stored at low temperatures for short periods. nih.govresearchgate.net
Chromatographic Analysis: The analytical run time should be minimized to avoid on-column epimerization. researchgate.net The mobile phase composition, particularly its pH, must be controlled to ensure the stability of the epimers during separation. nih.gov
Table 2: Factors Influencing Ergot Alkaloid Stability and Isomerization
| Factor | Influence on Stability | Recommended Practices for Analysis |
|---|---|---|
| pH | Epimerization is facilitated in both acidic and alkaline aqueous solutions. mdpi.comresearchgate.net | Use neutral or slightly alkaline extraction solvents; control mobile phase pH. |
| Solvent | Protic solvents (e.g., methanol) and aqueous solutions can promote epimerization. mdpi.comresearchgate.net | Use non-protic solvents like acetonitrile for standards; store long-term in chloroform. researchgate.net |
| Temperature | Higher temperatures accelerate both degradation and epimerization. researchgate.netmdpi.com | Store standards and extracts at low temperatures (≤ -20°C); analyze promptly. nih.govresearchgate.net |
| Time | Extended storage, even at low temperatures, can lead to significant changes in epimeric ratios. nih.govmdpi.com | Minimize time between extraction and analysis. nih.gov |
Synthetic Chemistry and Derivative Research of Ergot Alkaloids
Total Synthesis Approaches to Ergoline (B1233604) and Lysergic Acid Derivatives
The ergoline ring system forms the fundamental core of ergot alkaloids, including the components of ergotoxine. nih.govmdpi.com Lysergic acid is a key intermediate in the biosynthesis of ergopeptines and a crucial starting material for the synthesis of many semi-synthetic ergot alkaloid derivatives. wikipedia.orgrsc.orgmdpi.comontosight.ai The total synthesis of lysergic acid has been a significant challenge in organic chemistry due to its complex conjugated ring system and multiple stereocenters. researchgate.net
Efforts in total synthesis have explored various strategies, including those involving Woodward, Hendrickson, and Szantay intermediates, as well as Heck coupling methods. mdpi.com Despite advances in synthetic methodology, the total chemical synthesis of ergot alkaloids, particularly complex ones like the ergopeptines found in this compound, can be lengthy and less efficient compared to biotechnological methods for producing lysergic acid and its derivatives. researchgate.net
One approach to the synthesis of α-ergocryptine involves the synthesis of the lysergic acid component and the peptide dilactam moiety separately, followed by coupling. acs.org The synthesis of the peptide part has been described, with efforts focused on improving stereoefficiency. acs.org
Rational Design and Chemical Synthesis of Novel Ergot Alkaloid Analogues
The search for novel ergot alkaloid molecules with improved biological properties continues through rational design and chemical synthesis. scispace.com This involves designing molecules based on the known structures of ergot alkaloids and synthesizing them to explore their activities.
Synthetic derivatives, such as ergocryptine tartrate and ergocristine (B1195469) ethanesulfonate (B1225610), are examples of compounds developed through chemical synthesis from natural ergot alkaloids or lysergic acid. ontosight.aiontosight.ai Ergocryptine tartrate is synthesized from lysergic acid through several chemical reactions. ontosight.ai The synthesis of ergocristine ethanesulfonate involves the reaction of ergocristine with ethanesulfonic acid to form the monoethanesulfonate salt. ontosight.ai
The development of novel synthons that can be added to fungal cultures to yield new alkaloid molecules represents another aspect of directed biosynthesis, often relying on chemical synthesis. scispace.com
Structure-Activity Relationship Studies (SAR) Focused on Molecular Design and Pharmacological Mechanisms
Ergot alkaloids exert their pharmacological effects primarily by interacting with adrenergic, serotonergic, and dopaminergic receptors due to their structural similarities to endogenous amines like noradrenaline, dopamine (B1211576), and serotonin (B10506). researchgate.netmdpi.com Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the ergot alkaloid structure influence their binding affinity and activity at these receptors.
The ergoline backbone is fundamental to their interaction with neurotransmitter receptors. nih.gov Variations in the substituents on the ergoline ring and the peptide side chain in ergopeptines significantly impact their pharmacological profiles. For instance, the difference between α- and β-ergocryptine lies in a single methyl group in the peptide portion, a consequence of the incorporation of leucine (B10760876) versus isoleucine during biosynthesis. wikipedia.org
SAR studies guide the rational design of new analogues with targeted receptor selectivity and desired pharmacological outcomes. scispace.com The C8 configuration in ergopeptines also influences biological activity, with C8-(R) epimers (ergopeptines) often exhibiting different activity compared to their C8-(S) epimers (ergopeptinines). nih.gov
Chemical Modifications and Bioconversions of Natural Ergot Alkaloids
Natural ergot alkaloids can undergo various chemical modifications and bioconversions to yield derivatives with altered properties or activities. Chemical reactions such as oxidation, reduction, and substitution can be applied to modify the structure of compounds like ergocristine.
Bioconversion utilizes biological systems, such as fungal cultures, to transform ergot alkaloids or their precursors. scispace.com This approach can be advantageous due to the regional selectivity offered by biological systems. For example, specific enzymes in Aspergillus fumigatus catalyze steps in the biosynthesis of ergocryptine, starting from L-tryptophan. wikipedia.org These enzymatic transformations involve prenylation, N-methylation, and cyclization reactions. wikipedia.org
Directed biosynthesis involves adding synthetic precursors or intermediates to fermentation cultures to steer the biosynthetic pathway towards novel alkaloids. scispace.com This combines chemical synthesis with biological processes to access new molecules.
Hydrogenation is another chemical modification applied to ergot alkaloids. Dihydrothis compound, for instance, is obtained by hydrogenating this compound. google.com This process can be carried out using catalysts like Raney nickel or palladium-carbon under specific conditions. google.com
Emerging Research Directions and Unexplored Avenues in Ergotoxine Science
Refined Understanding of Complex Receptor Network Interactions and Polypharmacology
Ergot alkaloids, including the components of ergotoxine, are known for their interactions with a variety of neurotransmitter receptors, particularly those for dopamine (B1211576), serotonin (B10506), and adrenaline nih.govresearchgate.netdrugbank.com. This broad interaction profile contributes to their diverse physiological effects and highlights their polypharmacological nature nih.gov.
Research is focused on gaining a more refined understanding of how this compound components interact within complex receptor networks. Studies have investigated the binding interactions of ergot alkaloids with dopamine and alpha-adrenergic receptors, demonstrating that they can act as both agonists and antagonists depending on the receptor subtype and location nih.gov. For instance, ergot alkaloids compete effectively for the binding of ligands to bovine striatal membranes, indicating activity at postsynaptic dopamine receptors nih.gov. Their high affinity for alpha-adrenoreceptors in the central nervous system has also been observed nih.gov.
The structural similarity of the ergoline (B1233604) ring system to neurotransmitters like noradrenaline, dopamine, and serotonin underlies these interactions researchgate.net. Peptide ergot alkaloids, which include the this compound components, typically show high affinity for alpha-adrenergic receptors researchgate.net. Further research aims to elucidate the precise binding profiles and downstream signaling pathways modulated by each component of this compound across different receptor subtypes and in various physiological contexts. This refined understanding is crucial for deciphering the complex pharmacological profiles observed with this compound and its individual constituents.
Advancements in Biosynthetic Pathway Engineering for Controlled Alkaloid Production
Ergot alkaloids are primarily produced by fungi, notably species of the genus Claviceps, through complex biosynthetic pathways mdpi.comresearchgate.netmdpi.comscispace.com. Advancements in understanding and manipulating these pathways are crucial for controlled production of specific alkaloids, including the components of this compound researchgate.netmdpi.comresearchgate.net.
The biosynthesis involves the formation of the ergoline ring system from tryptophan and mevalonic acid mdpi.commdpi.com. The pathways leading to different classes of ergot alkaloids, such as clavines, lysergic acid amides, and ergopeptines (which include this compound components), share initial steps but diverge later due to the action of specific enzymes scispace.com. Gene clusters involved in ergot alkaloid biosynthesis have been identified in Claviceps purpurea and other fungi researchgate.netscispace.com.
Research is focused on biosynthetic pathway engineering, including directed biosynthesis, where fungi are fed with natural or unnatural precursors to produce novel or modified alkaloids researchgate.net. Molecular genetic techniques and the availability of gene cluster information allow for strategies like enzyme engineering and biocombinatorial approaches to design and produce ergoline-related compounds with desired properties researchgate.net. Regulation of alkaloid production in fermentation processes, for example, through controlling phosphate (B84403) levels and oxygen input, is also an area of ongoing research to optimize yields and specificity mdpi.comresearchgate.net. The goal is to achieve more controlled and potentially novel alkaloid production through the manipulation of these complex fungal pathways researchgate.netresearchgate.net.
Development of High-Throughput and Miniaturized Analytical Platforms
The analysis of complex mixtures like this compound and the screening of their interactions with multiple targets necessitate the development of high-throughput and miniaturized analytical platforms mdpi.comslideshare.netnih.govuantwerpen.be. Traditional analytical methods are being complemented by advanced techniques to enable faster and more efficient analysis.
Modern analytical methods such as capillary electrophoresis and two-dimensional fluorescence spectroscopy are being utilized in ergot alkaloid research researchgate.net. High-throughput screening platforms often involve miniaturized experimental formats, such as 1536-well plates, and automated liquid handling systems to perform a large number of experiments in parallel slideshare.netnih.gov. These platforms require the miniaturization of assays and analytical detection methods nih.govuantwerpen.be.
While the provided search results discuss high-throughput and miniaturized platforms in the context of drug screening and protein purification slideshare.netnih.govuantwerpen.be, the principles and technologies are applicable to the analysis and screening of natural products like ergot alkaloids. The development of miniaturized chromatographic columns and automated systems for sample processing and analysis are examples of advancements in this area nih.govuantwerpen.be. Addressing analytical bottlenecks is crucial to fully leverage the benefits of miniaturized and high-throughput approaches in this compound research uantwerpen.be. Biosensors are also being explored for the detection of ergot alkaloids, representing another avenue in analytical platform development.
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for detecting and quantifying Ergotoxine in biological samples?
- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for detecting this compound due to its high sensitivity and specificity. Ensure calibration curves are validated using certified reference materials, and include internal standards (e.g., deuterated ergot alkaloids) to correct for matrix effects . For reproducibility, document extraction protocols (e.g., solvent ratios, centrifugation parameters) and adhere to guidelines for reporting detection limits and recovery rates .
Q. How should researchers design in vitro experiments to evaluate this compound’s receptor-binding affinity?
- Methodological Answer : Use radioligand binding assays with purified receptors (e.g., dopamine D2 or serotonin 5-HT2B receptors). Include negative controls (e.g., receptor-free membranes) and positive controls (e.g., known agonists/antagonists). Replicate experiments across multiple batches to account for biological variability. Data should be normalized to total protein content and analyzed using nonlinear regression models (e.g., GraphPad Prism) to calculate IC₅₀ values .
Q. What are the best practices for synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Follow solid-phase peptide synthesis (SPPS) protocols for ergoline backbone modifications. Characterize intermediates via nuclear magnetic resonance (NMR) and high-resolution MS. Purity thresholds (≥95%) should be confirmed via HPLC, and stereochemical integrity must be validated using circular dichroism (CD) spectroscopy .
Advanced Research Questions
Q. How can contradictory findings regarding this compound’s vasoconstrictive effects in different vascular models be resolved?
- Methodological Answer : Conduct a systematic review of experimental conditions across studies (e.g., endothelial cell vs. isolated artery models, oxygen tension levels). Perform meta-analyses to identify confounding variables, such as species-specific receptor expression or incubation times. Validate hypotheses using ex vivo models with controlled perfusion parameters and real-time calcium imaging .
Q. What strategies mitigate batch-to-batch variability in this compound toxicity assays?
- Methodological Answer : Implement strict quality control (QC) protocols for compound preparation, including endotoxin testing (<0.01 EU/mL via Limulus amebocyte lysate assay) . Use standardized cell lines (e.g., ATCC-certified) and pre-validate culture media components. For in vivo studies, report animal strain, diet, and housing conditions in compliance with ARRIVE guidelines .
Q. How can computational models improve the prediction of this compound’s off-target effects?
- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to screen against a curated library of human receptors. Validate predictions using parallel artificial membrane permeability assays (PAMPA) and cytochrome P450 inhibition assays. Cross-reference results with toxicogenomics databases (e.g., ECOTOX) to identify high-risk pathways .
Data Management and Reproducibility
Q. What frameworks ensure robust data documentation in this compound research?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Raw data (e.g., chromatograms, dose-response curves) should be archived in repositories like Zenodo with unique digital object identifiers (DOIs). Processed data must include metadata (e.g., instrument settings, statistical tests) and be formatted in open-source tools (e.g., R or Python scripts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
